molecular formula C20H18ClNO B1420595 2-(3,4-Dimethylphenyl)-6,8-dimethylquinoline-4-carbonyl chloride CAS No. 1160254-95-4

2-(3,4-Dimethylphenyl)-6,8-dimethylquinoline-4-carbonyl chloride

Cat. No. B1420595
M. Wt: 323.8 g/mol
InChI Key: YRSWZDDYOVRHHM-UHFFFAOYSA-N
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Description

Synthesis Analysis

Synthesis analysis involves understanding the methods used to create the compound. This could involve various chemical reactions, the use of catalysts, and specific conditions such as temperature and pressure .


Molecular Structure Analysis

Molecular structure analysis often involves techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry. These techniques can provide information about the compound’s atomic arrangement and chemical bonds .


Chemical Reactions Analysis

This involves studying how the compound reacts with other substances. It includes understanding the reaction mechanisms, the products formed, and the conditions required for the reactions .


Physical And Chemical Properties Analysis

This involves studying properties such as melting point, boiling point, solubility, density, and chemical stability. Techniques such as chromatography and spectroscopy may be used .

Scientific Research Applications

    Scientific Field: Organic Chemistry

    • Application : Synthesis of N-(2,4-diaryltetrahydroquinolin-1-yl) furan-2-carboxamide derivatives .
    • Method : A two-step procedure from p-toluidine, benzaldehyde, and trans-methyl-isoeugenol as commercial starting reagents through a sequence of Povarov cycloaddition reaction/N-furoylation processes .
    • Results : The structure of the compound was fully characterized by IR, 1H, 13C-NMR, and X-ray diffraction data . These types of derivatives are known as relevant therapeutic agents exhibiting potent anticancer, antibacterial, antifungal, anti-inflammatory, and immunological modulator properties .

    Scientific Field: Organic Synthesis

    • Application : Production of 2-(3,4-dimethyl-phenyl)-3-oxo-2,3-dihydro-1H-pyrazole-4-carboxylic acid ethyl ester .
    • Method : 3,4-Dimethylphenylhydrazine hydrochloride is used as a reactant with ethyl 3-ethoxy-2-ethoxycarbonylprop-2-enoate. This reaction will need reagent K2CO3, and the menstruum ethanol .
    • Results : The product is a complex organic compound that might have potential applications in various fields .

Safety And Hazards

Safety and hazard analysis involves understanding the compound’s toxicity, flammability, and environmental impact. This information is typically found in the compound’s Material Safety Data Sheet .

properties

IUPAC Name

2-(3,4-dimethylphenyl)-6,8-dimethylquinoline-4-carbonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18ClNO/c1-11-7-14(4)19-16(8-11)17(20(21)23)10-18(22-19)15-6-5-12(2)13(3)9-15/h5-10H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YRSWZDDYOVRHHM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C2=NC3=C(C=C(C=C3C(=C2)C(=O)Cl)C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701171471
Record name 2-(3,4-Dimethylphenyl)-6,8-dimethyl-4-quinolinecarbonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701171471
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

323.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(3,4-Dimethylphenyl)-6,8-dimethylquinoline-4-carbonyl chloride

CAS RN

1160254-95-4
Record name 2-(3,4-Dimethylphenyl)-6,8-dimethyl-4-quinolinecarbonyl chloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1160254-95-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(3,4-Dimethylphenyl)-6,8-dimethyl-4-quinolinecarbonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701171471
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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